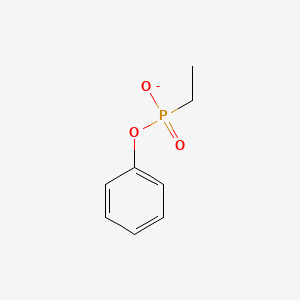
Phenyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to an ethylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl ethylphosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For this compound, the reaction typically involves the use of phenylphosphonic dichloride and ethyl alcohol under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding phosphonic acid derivative.
Reduction: Reduction reactions can modify the phosphonate group, potentially leading to the formation of phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Applications De Recherche Scientifique
Phenyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and as tools for studying biochemical pathways.
Medicine: Some derivatives of this compound exhibit biological activity and are being explored for their potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which phenyl ethylphosphonate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Phenyl ethylphosphonate can be compared with other similar compounds such as:
- Phenyl methylphosphonate
- Phenyl propylphosphonate
- Ethyl methylphosphonate
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its balance of hydrophobic (phenyl group) and hydrophilic (phosphonate group) properties makes it particularly versatile in various applications .
Propriétés
Numéro CAS |
20442-54-0 |
|---|---|
Formule moléculaire |
C8H10O3P- |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
ethyl(phenoxy)phosphinate |
InChI |
InChI=1S/C8H11O3P/c1-2-12(9,10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10)/p-1 |
Clé InChI |
WSNWZEATKHLKSP-UHFFFAOYSA-M |
SMILES canonique |
CCP(=O)([O-])OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


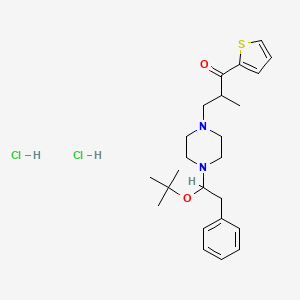
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
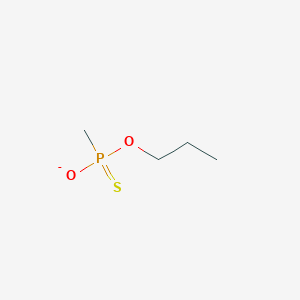
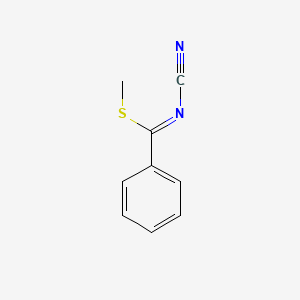

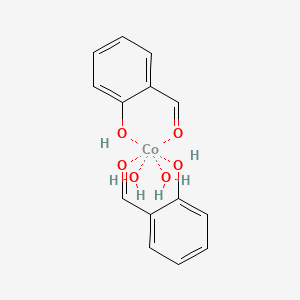
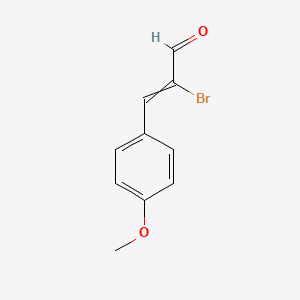
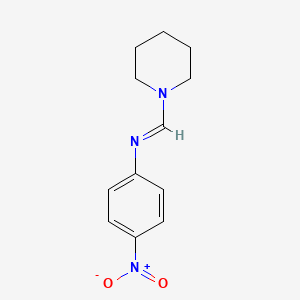

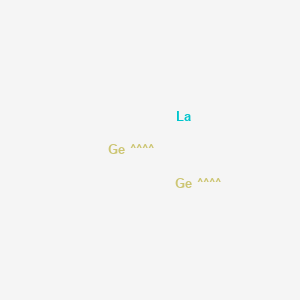
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
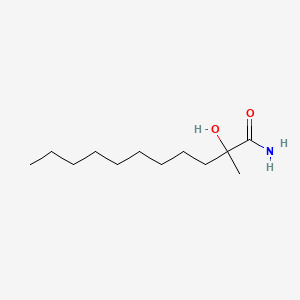

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
